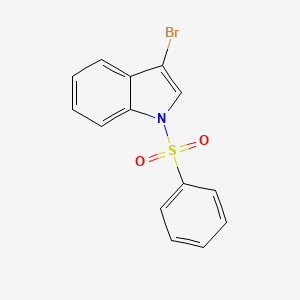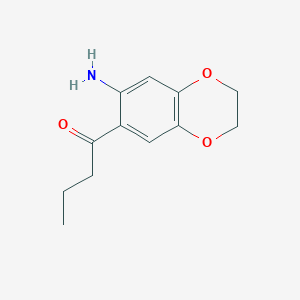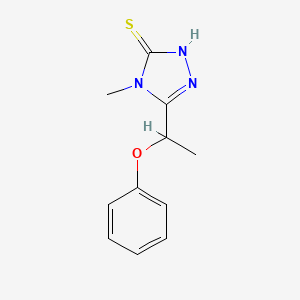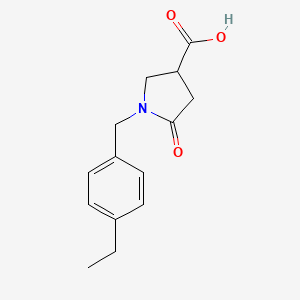
3-Bromo-1-(phenylsulfonyl)-1H-indole
Vue d'ensemble
Description
3-Bromo-1-(phenylsulfonyl)-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic structures with a wide range of applications in medicinal chemistry and organic synthesis. The presence of the phenylsulfonyl group and the bromine atom on the indole core suggests that this compound could serve as a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of related indole derivatives has been explored in various studies. For instance, a novel synthesis route for 2-bromo-1-(phenylsulfonyl)-1H-indol-3-yl trifluoromethanesulfonate, a compound closely related to 3-Bromo-1-(phenylsulfonyl)-1H-indole, has been described. This synthesis involves a multi-step process starting from 2-aminoacetophenone, proceeding through sulfonamide formation, bromination, and subsequent reactions to yield the desired product . Although the synthesis of the exact compound is not detailed, the methodologies used in these studies provide valuable insights into the potential synthetic routes that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of 3-Bromo-1-(phenylsulfonyl)-1H-indole is characterized by the indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The phenylsulfonyl group is a sulfonyl group bonded to a phenyl ring, which is known to be a good leaving group in various chemical reactions. The bromine atom at the 3-position of the indole ring is a reactive site for further functionalization due to its electrophilic nature.
Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions. For example, the presence of a bromine atom on the indole ring can facilitate regioselective C(sp2)-H dual functionalization, as demonstrated in the synthesis of 2-bis(sulfonyl)amino-3-bromo-indoles . Additionally, the phenylsulfonyl group can be involved in sulfenylation and bromosulfenylation reactions, leading to the formation of arylthioindoles and bromo-arylthioindole derivatives . These reactions highlight the reactivity of the bromine and phenylsulfonyl moieties in indole chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-1-(phenylsulfonyl)-1H-indole can be inferred from related compounds. Indoles generally have moderate to high melting points and are stable under a variety of conditions. The presence of a bromine atom and a phenylsulfonyl group is likely to increase the compound's density and molecular weight. The bromine atom also increases the compound's reactivity, making it a valuable intermediate for further chemical synthesis. The solubility of such compounds can vary depending on the nature of the substituents and the solvent used.
Applications De Recherche Scientifique
Chemical Synthesis and Functionalization
Regioselective C(sp2)-H Dual Functionalization : 3-Bromo-1-(phenylsulfonyl)-1H-indole is involved in the regioselective C(sp2)-H dual functionalization of indoles. This process facilitates bromo-amination via the migration of imide groups on indolyl(phenyl)iodonium imides under metal-free conditions, providing a pathway to synthesize 2-bis(sulfonyl)amino-3-bromo-indoles (Moriyama, Ishida, & Togo, 2015).
Nucleophilic Attack at C-3 : Bis(phenylsulfonyl)-1H-indole, a derivative of 3-Bromo-1-(phenylsulfonyl)-1H-indole, undergoes nucleophilic attack at the C-3 position. This reaction is facilitated by organocuprates, leading to the formation of 3-substituted 2-(phenylsulfonyl)-1H-indoles, thereby contributing to the synthesis of nucleophilic addition to the indole core (Gribble et al., 2010).
Structural and Molecular Studies
Synthesis of Novel Indole Derivatives : 3-Bromo-1-(phenylsulfonyl)-1H-indole has been used in the synthesis of novel 1-phenyl-1H-indole-2-carboxylic acids, with a focus on derivatives containing amino- and sulfur-based substituents. This research aids in exploring new chemical structures and potential applications of indole derivatives (Unangst, Connor, & Stabler, 1987).
Crystal Structure Analysis : Studies involving crystal structure analysis and Density Functional Theory (DFT) calculations of various 3-Bromo-1-(phenylsulfonyl)-1H-indole derivatives have been conducted. These studies provide insights into the molecular geometry, electronic structure, and interactions of these compounds (Mannes et al., 2017).
Advanced Organic Chemistry Applications
Sulfonation Using Chlorosulfonic Acid : The compound has been studied in the context of sulfonation using chlorosulfonic acid in acetonitrile. This method leads to the synthesis of various sulfonamide derivatives, showcasing the compound's versatility in organic synthesis (Janosik et al., 2006).
Synthesis of Tetracyclic Thieno〔3,2-c〕-δ-carbolines : The compound undergoes nucleophilic addition with hetaryllithium compounds to synthesize new thieno[3,2-c]-δ-carbolines, a process that highlights its utility in creating complex organic structures (Alford, Kishbaugh, & Gribble, 2010).
Safety And Hazards
When handling “3-Bromo-1-(phenylsulfonyl)-1H-indole”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be used only outdoors or in a well-ventilated area . In case of ingestion, rinse mouth with water .
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-3-bromoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c15-13-10-16(14-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPFKHHDXIJNDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379895 | |
| Record name | 1-(Benzenesulfonyl)-3-bromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(phenylsulfonyl)-1H-indole | |
CAS RN |
99655-68-2 | |
| Record name | 1-(Benzenesulfonyl)-3-bromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-(1-phenylsulfonyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)


![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)



![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)
![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)

